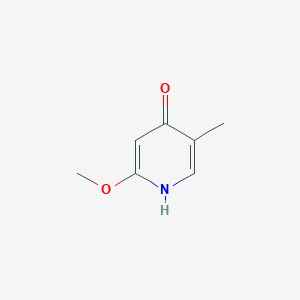
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate typically involves the reaction of 2-chloropyridine-3-carbaldehyde with thioamide derivatives under specific conditions. One common method includes the use of ethyl bromoacetate and a base such as potassium carbonate in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and cost-effectiveness in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The ester group can react with amines to form amides, expanding its chemical versatility.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted thiazole derivatives with varied functional groups.
- Oxidized or reduced forms of the thiazole ring.
- Amide derivatives from ester-amine condensation .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer properties.
Agrochemicals: Used in the development of insecticides and herbicides due to its bioactive nature.
Material Science: Incorporated into polymers and advanced materials for enhanced properties
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in microbial and cancer cells.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-Pyridin-3-yl)thiazole-4-carboxylate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Aminothiazole Derivatives: Possess an amino group instead of an ester, leading to distinct pharmacological properties.
Uniqueness: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new bioactive molecules and materials .
Eigenschaften
Molekularformel |
C11H9ClN2O2S |
|---|---|
Molekulargewicht |
268.72 g/mol |
IUPAC-Name |
ethyl 2-(2-chloropyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-4-3-5-13-9(7)12/h3-6H,2H2,1H3 |
InChI-Schlüssel |
SOYZYDLLHZUZQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4',4''',4''''',4''''''',4''''''''',4'''''''''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis([1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13659519.png)
![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)

![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13659534.png)
![2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)




![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)



